molecular formula C38H59N9O13 B173399 TYR-GLY-ALA-VAL-VAL-ASN-ASP-LEU CAS No. 103424-74-4

TYR-GLY-ALA-VAL-VAL-ASN-ASP-LEU

Cat. No.: B173399
CAS No.: 103424-74-4
M. Wt: 849.9 g/mol
InChI Key: URCVABGAANCWFR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

TYR-GLY-ALA-VAL-VAL-ASN-ASP-LEU is a synthetic nonapeptide corresponding to the carboxyl terminus of the subunit 2 (H2) of the Herpes Simplex Virus (HSV) ribonucleotide reductase . Research on this peptide has demonstrated its specific interaction with the subunit 1 (H1) of the viral ribonucleotide reductase enzyme. This binding activity is directly responsible for the inhibition of the reductase's function, making it a critical tool for investigating the enzyme's mechanism of action and for studying potential antiviral strategies that target viral nucleotide metabolism . The peptide serves as a foundational compound for exploring the structure and function of viral enzymes and for developing specific inhibitors.

Properties

IUPAC Name

2-[[2-[[4-amino-2-[[2-[[2-[2-[[2-[[2-amino-3-(4-hydroxyphenyl)propanoyl]amino]acetyl]amino]propanoylamino]-3-methylbutanoyl]amino]-3-methylbutanoyl]amino]-4-oxobutanoyl]amino]-3-carboxypropanoyl]amino]-4-methylpentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C38H59N9O13/c1-17(2)12-26(38(59)60)45-35(56)25(15-29(51)52)43-34(55)24(14-27(40)49)44-36(57)30(18(3)4)47-37(58)31(19(5)6)46-32(53)20(7)42-28(50)16-41-33(54)23(39)13-21-8-10-22(48)11-9-21/h8-11,17-20,23-26,30-31,48H,12-16,39H2,1-7H3,(H2,40,49)(H,41,54)(H,42,50)(H,43,55)(H,44,57)(H,45,56)(H,46,53)(H,47,58)(H,51,52)(H,59,60)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URCVABGAANCWFR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)O)NC(=O)C(CC(=O)O)NC(=O)C(CC(=O)N)NC(=O)C(C(C)C)NC(=O)C(C(C)C)NC(=O)C(C)NC(=O)CNC(=O)C(CC1=CC=C(C=C1)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C38H59N9O13
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40575727
Record name Tyrosylglycylalanylvalylvalylasparaginyl-alpha-aspartylleucine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40575727
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

849.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

103424-74-4
Record name Tyrosylglycylalanylvalylvalylasparaginyl-alpha-aspartylleucine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40575727
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Mechanisms of Action of Tyr Gly Ala Val Val Asn Asp Leu

Inhibition of Herpes Simplex Virus Ribonucleotide Reductase (HSV RR)

The primary mechanism of action of TYR-GLY-ALA-VAL-VAL-ASN-ASP-LEU is the targeted inhibition of the Herpes Simplex Virus ribonucleotide reductase. This enzyme is essential for the synthesis of deoxyribonucleotides, the building blocks of viral DNA. nih.goved.ac.uk By incapacitating this enzyme, the peptide effectively halts a critical step in the virus's ability to replicate.

Allosteric Modulation of Enzyme Activity

The inhibition of HSV RR by this compound is characterized as a non-competitive and reversible process. nih.gov This suggests an allosteric mechanism of action, where the peptide binds to a site on the enzyme distinct from the active site where substrate binding occurs. This binding event induces a conformational change in the enzyme, rendering it inactive. The non-competitive nature of the inhibition means that increasing the concentration of the natural substrate (ribonucleotides) does not overcome the inhibitory effect of the peptide.

Induced Subunit Dissociation of HSV RR (RR1 and RR2)

The HSV ribonucleotide reductase is a heterodimeric enzyme composed of a large subunit (RR1 or H1) and a small subunit (RR2 or H2). ed.ac.uk The association of these two subunits is a prerequisite for enzymatic activity. This compound exerts its inhibitory effect by directly interfering with this crucial protein-protein interaction, leading to the dissociation of the RR1 and RR2 subunits.

Detailed Analysis of Inter-Subunit Interaction Disruption

The peptide this compound is a synthetic nonapeptide that corresponds to the C-terminal sequence of the small subunit (RR2) of HSV RR. nih.govnih.gov This C-terminal region of RR2 is critical for its binding to the large subunit (RR1). The peptide mimics this binding domain and competitively inhibits the natural association between the two subunits.

Photoaffinity labeling studies have provided direct evidence for the interaction of a photoreactive analog of the peptide with the large subunit (RR1) of HSV RR. nih.gov This binding to RR1 physically obstructs the docking of the RR2 subunit, thereby preventing the formation of the active enzyme complex. Structure-activity relationship studies have further refined our understanding of this interaction, highlighting the importance of specific amino acid residues within the peptide sequence for its inhibitory potency. nih.govnih.gov For instance, the core active sequence has been identified as Val-Val-Asn-Asp-Leu. nih.gov

Kinetic Studies of Dissociation Events

While detailed kinetic parameters such as the on- and off-rates for the peptide binding and subsequent subunit dissociation are not extensively detailed in the readily available literature, the inhibitory activity of this compound has been quantified. The peptide has been shown to inhibit the HSV-1 reductase activity with an IC50 value of 36 µM. nih.gov The IC50 value represents the concentration of the inhibitor required to reduce the enzyme activity by 50% and serves as a measure of the peptide's potency. The reversible nature of the inhibition suggests a dynamic equilibrium between the associated and dissociated states of the enzyme subunits in the presence of the peptide. nih.gov

Consequences of Ribonucleotide Reductase Inhibition on Viral Processes

The inhibition of ribonucleotide reductase and the subsequent disruption of deoxyribonucleotide synthesis have profound consequences for the replication of Herpes Simplex Virus. The virus relies on a sufficient supply of deoxyribonucleoside triphosphates (dNTPs) for the replication of its DNA genome.

By blocking the function of its own ribonucleotide reductase, HSV-infected cells experience a significant decrease in the intracellular pools of dNTPs. nih.govmicrobiologyresearch.org This depletion of essential precursors directly inhibits viral DNA synthesis. nih.gov While HSV can utilize host cell enzymes to some extent, the viral ribonucleotide reductase is particularly important for replication in non-dividing cells where the cellular enzymes are less active. asm.org

No Scientific Data Found for the Chemical Compound “this compound”

Extensive research has been conducted to gather information regarding the molecular mechanisms of action of the chemical compound this compound, specifically focusing on its impact on Deoxyribonucleotide Triphosphate (dNTP) pool regulation, its effects on viral DNA replication, and its implications for Herpes Simplex Virus pathogenesis.

Despite a thorough search of available scientific literature and databases, no research findings, data, or publications were identified for this specific peptide sequence. Consequently, it is not possible to provide an article on its molecular mechanisms or its role in virology as outlined in the requested structure. The search did not yield any information linking "this compound" to the specified biological processes.

General information on the pathogenesis of Herpes Simplex Virus (HSV) describes the process of viral entry, replication, and latency. nih.govnih.gov The virus infects mucosal surfaces or abraded skin, replicates, and then establishes latency in dorsal root ganglia. nih.gov The host immune response, involving both innate and adaptive immunity, is crucial in controlling the virus, although the virus has developed mechanisms to evade these responses. nih.gov However, the role of the specific peptide this compound in these processes is not documented in the available scientific literature.

Similarly, while the regulation of dNTP pools is a critical aspect of DNA replication and a target for some antiviral therapies, no studies were found that investigate the effect of this particular peptide on dNTP regulation.

Therefore, the requested article with detailed research findings and data tables on the molecular mechanisms of this compound cannot be generated due to the absence of scientific data on this compound.

Structural Characterization and Conformational Dynamics of Tyr Gly Ala Val Val Asn Asp Leu

Primary Amino Acid Sequence Verification

The primary structure of a peptide, the linear sequence of its amino acid residues, is the fundamental determinant of its higher-order structure and function. The sequence of the peptide is Tyrosine-Glycine-Alanine-Valine-Valine-Asparagine-Aspartic Acid-Leucine, abbreviated as TYR-GLY-ALA-VAL-VAL-ASN-ASP-LEU.

Verification of this primary sequence is typically achieved through a combination of techniques:

Mass Spectrometry (MS): This powerful analytical technique is used to determine the molecular weight of the peptide with high accuracy. Fragmentation methods within the mass spectrometer, such as tandem mass spectrometry (MS/MS), can then be employed to break the peptide bonds at specific points, generating a series of fragment ions. The mass differences between these ions correspond to individual amino acid residues, allowing for the de novo sequencing of the peptide.

Edman Degradation: This classic method involves the sequential removal and identification of amino acids from the N-terminus of the peptide. While largely superseded by MS for routine analysis, it can still be a valuable tool for confirmation.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Though primarily used for determining three-dimensional structure, certain 2D NMR experiments like TOCSY and NOESY can provide through-bond and through-space correlations between protons, which can be used to confirm the sequence of amino acids. youtube.com

The precise arrangement of these eight amino acids is critical for the peptide's biological activity.

Prediction and Experimental Determination of Secondary Structures (e.g., helices, sheets, turns)

While the primary sequence is linear, peptides and proteins fold into specific three-dimensional conformations known as secondary structures. creative-proteomics.com These include α-helices, β-sheets, and turns, which are stabilized by hydrogen bonds between backbone atoms. creative-proteomics.com For a relatively short peptide like this compound, a stable, well-defined secondary structure in solution is less common than in larger proteins. springernature.com It is more likely to exist as a flexible ensemble of conformations.

Prediction of Secondary Structure:

Computational tools can predict the propensity of a peptide sequence to form certain secondary structures. These predictions are based on the intrinsic properties of the individual amino acids. For instance, Alanine (B10760859) (Ala) is a strong helix-former, while Glycine (Gly) and Proline (Pro) are known to be "helix-breakers" and often found in turns. pitt.edu Valine (Val), being a β-branched amino acid, has a higher propensity for β-sheet structures. pitt.edu Given the presence of two Valine residues, a β-strand or turn conformation could be a plausible prediction for a portion of the peptide.

Experimental Determination of Secondary Structure:

Several biophysical techniques are employed to experimentally determine the secondary structure of peptides in solution: creative-proteomics.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: As mentioned earlier, NMR is a powerful tool for detailed structural analysis. springernature.com By analyzing nuclear Overhauser effects (NOEs), which arise from the close spatial proximity of protons, and scalar couplings, it is possible to determine the dihedral angles of the peptide backbone and thus define its secondary structure elements. youtube.com For peptides, NMR is particularly useful as it can characterize the multiple conformations that may be present in solution. springernature.com

Fourier-Transform Infrared (FTIR) Spectroscopy: The amide I band in the infrared spectrum is sensitive to the hydrogen-bonding pattern of the peptide backbone and can be used to distinguish between α-helices, β-sheets, and random coils. creative-proteomics.com

For this compound, experimental data would likely reveal a predominantly random coil or disordered structure in aqueous solution, with the possibility of transient, localized secondary structure elements like β-turns.

Conformational Flexibility and Preferred States of this compound

Peptides, especially short ones, are inherently flexible molecules that can adopt a multitude of conformations in solution. nih.govnih.gov This conformational flexibility is a key aspect of their biological function, allowing them to adapt their shape to bind to different partners. nih.gov The conformational landscape of this compound will be governed by the rotational freedom around the single bonds of the peptide backbone (phi and psi angles) and the side chains of the constituent amino acids.

Computational methods like molecular dynamics (MD) simulations can be used to explore the conformational space of the peptide. These simulations model the movements of the atoms over time, providing insights into the preferred conformational states and the transitions between them. Experimental techniques like NMR can also provide information on conformational dynamics by analyzing parameters such as relaxation times and exchange rates.

It is hypothesized that while the peptide is flexible in its free state, it adopts a more defined, "bioactive" conformation upon binding to its target, the HSV ribonucleotide reductase. This induced-fit mechanism is a common feature of peptide-protein interactions.

Structural Basis of this compound – HSV RR Interactions

Herpes simplex virus encodes its own ribonucleotide reductase (RR), an enzyme essential for viral DNA synthesis. psu.edued.ac.uk This enzyme is a heterodimer composed of a large subunit (RR1) and a small subunit (RR2). nih.govnih.gov The peptide this compound acts as a specific inhibitor of this enzyme by interfering with the association of these two subunits. nih.gov

Identification of Binding Interfaces on RR1 and RR2

The inhibitory action of the peptide suggests that it binds at or near the interface between the RR1 and RR2 subunits. The C-terminus of the RR2 subunit has been identified as a critical region for the interaction between the two subunits. nih.gov The peptide this compound was designed based on the sequence of the C-terminus of the HSV RR2 subunit, with the rationale that it would act as a competitive inhibitor of the RR1-RR2 interaction. nih.gov

Therefore, the binding interface for the peptide on the RR1 subunit is likely the region that normally interacts with the C-terminus of RR2. Identifying the precise amino acid residues on both RR1 and RR2 that form the binding pocket for the peptide is an area of active research. This can be achieved through techniques such as:

Site-directed mutagenesis: Systematically mutating residues in the putative binding site on RR1 and observing the effect on peptide binding affinity.

X-ray crystallography or Cryo-electron microscopy (Cryo-EM): Determining the three-dimensional structure of the peptide bound to the RR1 subunit or the entire RR holoenzyme would provide a detailed atomic-level map of the binding interface.

NMR spectroscopy: Transfer NOE experiments can be used to identify which protons on the peptide are in close contact with the protein, thereby mapping the binding epitope.

Molecular Recognition Principles in Peptide-Protein Interactions

The specific and high-affinity binding of this compound to HSV RR is governed by the fundamental principles of molecular recognition. nih.gov These interactions are driven by a combination of non-covalent forces: mdpi.com

Hydrogen Bonds: The peptide backbone and the side chains of residues like Tyrosine, Asparagine, and Aspartic Acid can form hydrogen bonds with complementary residues on the RR1 subunit.

Electrostatic Interactions: The negatively charged Aspartic Acid residue can form salt bridges with positively charged residues (e.g., Lysine or Arginine) on the protein surface.

Hydrophobic Interactions: The nonpolar side chains of Valine and Leucine can pack into hydrophobic pockets on the RR1 surface, displacing water molecules and contributing favorably to the binding energy.

The combination and spatial arrangement of these interactions determine the specificity and affinity of the peptide for its target. nih.gov The peptide likely adopts a specific conformation upon binding that maximizes these favorable interactions. nih.gov

Structural Changes in HSV RR Upon this compound Binding

The binding of the inhibitory peptide is expected to induce conformational changes in the HSV RR enzyme. By preventing the proper association of the RR1 and RR2 subunits, the peptide effectively locks the enzyme in an inactive state.

The binding event could lead to several structural consequences:

Local conformational changes: The binding of the peptide to the RR1 subunit may cause localized rearrangements of amino acid side chains within the binding pocket to optimize the interaction.

Allosteric effects: The binding at the subunit interface could trigger larger-scale conformational changes that propagate through the protein structure, ultimately preventing the formation of the active holoenzyme. Studies on other ribonucleotide reductase systems have shown that allosteric regulation, involving significant conformational changes, is a key feature of their function. mit.edu

Inhibition of Holoenzyme Formation: The primary structural consequence of the peptide's binding is the disruption of the RR1-RR2 complex. Experimental evidence indicates that the peptide inhibits reductase activity by impairing the correct association of the two subunits. nih.gov This prevents the long-range radical transfer necessary for enzyme catalysis.

Understanding these structural changes is crucial for a complete picture of the peptide's inhibitory mechanism. Techniques such as X-ray crystallography, cryo-EM, and various spectroscopic methods can be used to compare the structures of the free and peptide-bound forms of the RR subunits.

Spectroscopic Analysis of this compound and its Complexes

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the three-dimensional structure of peptides in solution. It relies on the magnetic properties of atomic nuclei. For a peptide like this compound, 2D NMR experiments such as COSY (Correlation Spectroscopy) and TOCSY (Total Correlation Spectroscopy) would be employed to assign the proton resonances to specific amino acid residues in the sequence. utexas.edu

The chemical shifts of the alpha-protons (Hα) and amide protons (NH) are particularly sensitive to the peptide's secondary structure. For instance, Hα chemical shifts for residues in a helical conformation are typically shifted upfield, while those in a β-sheet are shifted downfield. ualberta.ca The expected ranges for the chemical shifts of the constituent amino acids can be referenced from databases and literature on peptide NMR. utexas.eduualberta.ca

Table 1: Expected Proton (¹H) and Carbon (¹³C) NMR Chemical Shift Ranges for Amino Acid Residues in this compound

Amino Acid¹H α (ppm)¹³C α (ppm)¹³C β (ppm)Notes
Tyrosine (TYR) ~4.6~57~38Aromatic protons appear between 6.5-7.5 ppm. utexas.edu
Glycine (GLY) ~3.9~45N/AHas two α-protons, which can be non-equivalent. utexas.edu
Alanine (ALA) ~4.3~52~19Exhibits a characteristic strong Hα-Hβ coupling. utexas.edu
Valine (VAL) ~4.2~62~32Shows two distinct methyl group signals. utexas.edu
Asparagine (ASN) ~4.7~53~38Side chain amide protons have distinct chemical shifts. utexas.edu
Aspartic Acid (ASP) ~4.7~54~40The chemical shift is sensitive to the protonation state of the carboxyl group. ualberta.ca
Leucine (LEU) ~4.3~55~41Has two diastereotopic methyl groups.

Note: The chemical shifts are approximate and can vary based on the solvent, pH, temperature, and the peptide's conformation.

Nuclear Overhauser Effect (NOE) data, obtained from NOESY (Nuclear Overhauser Effect Spectroscopy) experiments, would provide information about through-space proximities between protons, which is crucial for defining the peptide's three-dimensional fold. For example, the presence of sequential Hα(i)-NH(i+1) NOEs would indicate an extended conformation, while medium-range NOEs would suggest the presence of turns or helical structures.

Circular Dichroism (CD) spectroscopy is a rapid and sensitive method for assessing the secondary structure of peptides. This technique measures the differential absorption of left and right circularly polarized light. Different secondary structures (α-helix, β-sheet, random coil) have characteristic CD spectra.

For this compound, a CD spectrum would reveal the predominant secondary structure in a given solvent.

An α-helical conformation would be characterized by a positive band around 192 nm and two negative bands at approximately 208 nm and 222 nm.

A β-sheet structure would show a negative band around 218 nm and a positive band near 195 nm.

A random coil or unstructured peptide would display a strong negative band around 200 nm.

The presence of the aromatic tyrosine residue can also contribute to the near-UV CD spectrum (250-300 nm), providing information about its local environment.

X-ray crystallography can provide a high-resolution, static picture of a peptide's structure when it is co-crystallized with a target protein. This technique would be invaluable for understanding how this compound interacts with a binding partner at the atomic level.

The process involves obtaining a well-ordered crystal of the peptide-protein complex and diffracting X-rays through it. The resulting diffraction pattern is used to calculate an electron density map, from which the atomic coordinates of the peptide and the protein can be determined. nih.gov This would reveal the precise orientation of the peptide in the protein's binding site, the specific intermolecular interactions (hydrogen bonds, salt bridges, hydrophobic contacts), and any conformational changes the peptide or protein undergo upon binding. While no specific co-crystal structures for this octapeptide are publicly available, this method remains a gold standard for structural determination of such complexes.

Computational Structural Biology of this compound

Computational methods complement experimental techniques by providing dynamic and predictive insights into peptide structure and interactions.

Molecular docking is a computational technique used to predict the preferred orientation of a ligand (in this case, the peptide) when it binds to a receptor (a protein). nih.gov For this compound, docking studies could be performed against a known or predicted protein target to generate a model of the peptide-protein complex. These programs use scoring functions to estimate the binding affinity, with lower scores generally indicating a more favorable interaction. nih.gov

Following docking, molecular dynamics (MD) simulations can be used to study the stability and conformational dynamics of the peptide-protein complex over time. MD simulations solve Newton's equations of motion for the atoms in the system, providing a trajectory of their movements. This can reveal how the peptide and protein adapt to each other, the flexibility of the peptide in the binding site, and the role of water molecules in mediating the interaction.

Various in silico tools can predict potential protein targets for a given peptide sequence. These methods often use machine learning algorithms trained on known peptide-protein interaction data. nih.gov For this compound, these tools could generate a list of candidate binding partners, which could then be validated experimentally.

Furthermore, computational tools can predict specific residues within the peptide that are most likely to be involved in the interaction (binding hotspots). nih.gov This information is valuable for designing peptide analogs with improved binding affinity or specificity. For instance, a tool might predict that the tyrosine and aspartic acid residues are critical for binding, guiding future site-directed mutagenesis studies.

Table 2: In Silico Prediction Tools for Peptide Analysis

Tool TypeExample Software/ServerApplication to this compound
Peptide Structure Prediction PEP-FOLD, I-TASSERPredicts the 3D structure of the peptide from its sequence. mdpi.com
Molecular Docking AutoDock, MOEPredicts the binding mode of the peptide to a protein target. nih.gov
Molecular Dynamics GROMACS, AMBERSimulates the dynamic behavior of the peptide alone or in a complex. mdpi.com
Peptide-Protein Interaction Prediction PepSite, CAMPPredicts potential protein binding partners and key interacting residues. nih.govnih.gov

By integrating these spectroscopic and computational approaches, a comprehensive understanding of the structural and dynamic properties of the peptide this compound can be achieved, paving the way for further investigation into its biological significance.

Methodological Approaches in Tyr Gly Ala Val Val Asn Asp Leu Research

Biochemical Enzyme Assays for Ribonucleotide Reductase Activity

To determine if TYR-GLY-ALA-VAL-VAL-ASN-ASP-LEU acts as an inhibitor of Ribonucleotide Reductase, researchers employ enzyme assays that measure the catalytic activity of RNR in the presence and absence of the peptide. RNR catalyzes the conversion of ribonucleotides to deoxyribonucleotides, a crucial step in DNA synthesis and repair. nih.gov The inhibition of this enzyme can have significant effects on cell proliferation, making it a target for cancer therapy. nih.govfrontiersin.org

Radiometric assays are a classic and highly sensitive method for measuring RNR activity. nih.gov These assays typically involve the use of a radiolabeled ribonucleotide substrate, such as [³H]CDP or [¹⁴C]CDP. The enzyme reaction is allowed to proceed for a specific time, after which the radioactive deoxyribonucleotide product is separated from the unreacted substrate, often using affinity chromatography on a boronate column which selectively binds the cis-diols of the ribose sugar. nih.gov The amount of radioactivity in the product fraction is then quantified using a scintillation counter.

In a hypothetical study to evaluate the inhibitory potential of this compound, various concentrations of the peptide would be incubated with the RNR enzyme and the radiolabeled substrate. The results could be presented in a data table as follows:

Concentration of this compound (µM)RNR Activity (% of Control)Standard Deviation
0 (Control)100± 4.5
1085± 3.9
5052± 2.7
10028± 1.9
20015± 1.2

From this hypothetical data, an IC₅₀ value, the concentration of the peptide required to inhibit 50% of the enzyme's activity, could be determined, providing a quantitative measure of its inhibitory potency.

Spectrophotometric assays provide a non-radioactive alternative for measuring RNR activity. These assays are often coupled enzyme systems where the product of the RNR reaction is linked to a reaction that results in a change in absorbance. A common method involves coupling the reduction of ribonucleotides to the oxidation of NADPH, which can be monitored by the decrease in absorbance at 340 nm. nih.gov

A hypothetical experiment investigating the effect of this compound using a spectrophotometric assay might yield the following data:

Concentration of this compound (µM)Rate of NADPH Oxidation (µmol/min/mg)% Inhibition
0 (Control)1.500
101.2814.7
500.7848.0
1000.4172.7
2000.2285.3

This data would allow for the calculation of kinetic parameters and further confirm the inhibitory effect of the peptide on RNR activity.

Protein-Protein and Peptide-Protein Interaction Studies

To understand the mechanism of inhibition, it is crucial to demonstrate and characterize the direct binding of this compound to Ribonucleotide Reductase. Several biophysical techniques are employed for this purpose.

Co-immunoprecipitation (Co-IP) and pull-down assays are used to detect interactions between proteins in a cellular context or in vitro. In a Co-IP experiment, an antibody targeting a specific subunit of RNR (e.g., R1 or R2) would be used to precipitate the enzyme from a cell lysate or a reaction mixture. If the peptide binds to RNR, it will be co-precipitated and can be detected in the precipitate by techniques such as mass spectrometry or by using a labeled version of the peptide.

In a pull-down assay, a tagged version of the peptide (e.g., with a biotin (B1667282) or His-tag) is immobilized on a solid support (like streptavidin or nickel beads). The RNR enzyme is then passed over this support. If there is an interaction, the enzyme will be "pulled down" with the peptide and can be detected by Western blotting.

Surface Plasmon Resonance (SPR) is a powerful technique for studying the kinetics of molecular interactions in real-time without the need for labeling. nih.gov In a typical SPR experiment, one of the interacting partners (e.g., the RNR enzyme) is immobilized on a sensor chip, and the other partner (the peptide) is flowed over the surface. The binding of the peptide to the enzyme causes a change in the refractive index at the sensor surface, which is detected as a change in the SPR signal. springernature.com

From the SPR sensorgram, one can determine the association rate constant (kₐ), the dissociation rate constant (kₔ), and the equilibrium dissociation constant (Kₔ), which is a measure of the binding affinity.

A hypothetical SPR analysis of the interaction between this compound and RNR might produce the following results:

ParameterValue
Association Rate (kₐ) (M⁻¹s⁻¹)1.2 x 10⁴
Dissociation Rate (kₔ) (s⁻¹)2.5 x 10⁻³
Dissociation Constant (Kₔ) (µM)208

Isothermal Titration Calorimetry (ITC) is another label-free technique that directly measures the heat changes associated with a binding event. In an ITC experiment, small aliquots of the peptide are injected into a sample cell containing the RNR enzyme. The heat released or absorbed upon binding is measured, allowing for the determination of the binding affinity (Kₐ), enthalpy change (ΔH), and stoichiometry (n) of the interaction. From these values, the entropy change (ΔS) and Gibbs free energy change (ΔG) can be calculated.

To identify the specific binding site of this compound on the Ribonucleotide Reductase enzyme, a combination of chemical cross-linking and mass spectrometry can be utilized. nih.gov In this approach, the peptide and the enzyme are allowed to interact, and then a chemical cross-linking agent is added. This agent forms a covalent bond between the peptide and the amino acid residues of the enzyme that are in close proximity.

The resulting peptide-protein complex is then digested with a protease, such as trypsin, to generate smaller peptide fragments. nih.gov These fragments are then analyzed by mass spectrometry. researchgate.netnih.gov The cross-linked peptides (containing a fragment of RNR covalently attached to the this compound peptide) will have a unique mass. By identifying these cross-linked peptides and analyzing their fragmentation patterns in tandem mass spectrometry (MS/MS), the precise amino acid residues on the RNR enzyme that are involved in the interaction with the peptide can be pinpointed. rsc.org This information is invaluable for understanding the structural basis of the peptide's inhibitory activity and for the rational design of more potent inhibitors.

Cell Culture Models for Investigating this compound Effects

In vitro cell culture models are fundamental to studying the biological activity of this compound. These systems allow for the detailed examination of the peptide's effects on both virus-infected and uninfected cells in a controlled environment.

To assess the antiviral efficacy of this compound, researchers utilize in vitro models of Herpes Simplex Virus (HSV) infection. frontiersin.orgmdpi.com These models typically involve infecting susceptible cell lines, such as Vero (African green monkey kidney epithelial) cells, with HSV-1 or HSV-2. mdpi.com The primary objective is to determine the peptide's ability to inhibit viral replication.

Common assays employed in these models include:

Plaque Reduction Assay: This is a standard method to quantify infectious virus particles. nih.gov Cell monolayers are infected with a known amount of HSV and then overlaid with a semi-solid medium containing varying concentrations of the peptide. The number and size of plaques (localized areas of cell death caused by viral replication) are then counted to determine the concentration of the peptide that inhibits plaque formation by 50% (EC50). nih.gov

Viral Yield Reduction Assay: This assay measures the amount of new infectious virus produced in the presence of the peptide. Cells are infected with HSV and treated with the peptide. After a single replication cycle, the total viral progeny is harvested and titrated on fresh cell monolayers. A reduction in viral titer compared to untreated controls indicates antiviral activity.

Quantitative Polymerase Chain Reaction (qPCR): This technique is used to quantify the amount of viral DNA in infected cells. mdpi.com By measuring the number of viral genomes, researchers can determine if the peptide inhibits a step in the viral replication cycle, such as DNA synthesis. mdpi.com

The data generated from these assays would typically be presented in a format similar to the illustrative table below, which shows hypothetical results for this compound.

Assay TypeHSV StrainCell LinePeptide Concentration (µM)Result (Illustrative)
Plaque ReductionHSV-1Vero1045% reduction in plaque number
Plaque ReductionHSV-1Vero5085% reduction in plaque number
Viral YieldHSV-2A549502-log reduction in viral titer
qPCRHSV-1Vero5090% decrease in viral DNA copies

Table 1: Illustrative Data from in vitro HSV Infection Models for this compound. This table presents hypothetical data to demonstrate the type of results obtained from antiviral assays in cell culture.

Since this compound is investigated as a ribonucleotide reductase inhibitor, it has the potential to affect the dNTP pools of host cells, which could impact their viability and proliferation. nih.gov Therefore, it is crucial to assess the peptide's effect on uninfected cells.

Commonly used assays include:

Metabolic Assays (e.g., MTT, MTS, XTT): These colorimetric assays measure the metabolic activity of cells, which is an indicator of cell viability. abcam.com Dehydrogenase enzymes in viable cells convert a tetrazolium salt into a colored formazan (B1609692) product, which can be quantified. abcam.com

ATP-based Assays: The level of intracellular ATP is a direct indicator of metabolically active, viable cells. Luminescence-based assays can quantify ATP levels, providing a sensitive measure of cell health.

Cell Proliferation Assays (e.g., EdU incorporation): To specifically assess the effect on DNA synthesis and cell division, assays that measure the incorporation of a nucleoside analog, such as 5-ethynyl-2´-deoxyuridine (EdU), into newly synthesized DNA are used. A decrease in EdU incorporation would be consistent with dNTP depletion caused by RNR inhibition.

The outcomes of these assays help to determine the peptide's therapeutic index—the ratio between its antiviral activity and its cytotoxicity to host cells.

AssayCell LinePeptide Concentration (µM)Endpoint MeasuredIllustrative Result
MTS AssayVero100Cell Viability95% viable
MTS AssayVero500Cell Viability70% viable
ATP AssayA549100ATP LevelsNo significant change
EdU IncorporationVero100DNA Synthesis15% decrease

Table 2: Illustrative Data from Cell Viability and Proliferation Assays for this compound. This table provides a hypothetical representation of data from assays assessing the peptide's impact on host cell health.

Comparative Studies and Broader Implications of Tyr Gly Ala Val Val Asn Asp Leu Research

Comparison with Other Ribonucleotide Reductase Inhibitors

The inhibitory action of TYR-GLY-ALA-VAL-VAL-ASN-ASP-LEU, which mimics the C-terminus of the small subunit (R2) of HSV ribonucleotide reductase, is a prime example of a targeted approach to enzyme inhibition. nih.gov This strategy of using peptides corresponding to the C-terminus of the R2 subunit has proven to be a universal yet highly specific mechanism for inhibiting ribonucleotide reductases across different species. nih.gov

Peptide inhibitors derived from the C-terminal sequence of the R2 subunit of enzymes from E. coli, hamsters, and humans have demonstrated species-specific inhibition. nih.gov For instance, a nonapeptide mirroring the E. coli R2 C-terminus effectively inhibits the bacterial enzyme but has no impact on the mammalian counterparts. nih.gov Similarly, a peptide designed from the human R2 sequence inhibits both human and hamster enzymes but not the bacterial one. nih.gov Crucially, peptides derived from the HSV ribonucleotide reductase sequence did not inhibit either bacterial or mammalian enzymes, highlighting the specificity dictated by the primary amino acid sequence. nih.gov

This specificity contrasts with other classes of ribonucleotide reductase inhibitors. For example, nucleoside analogs like cladribine (B1669150) and fludarabine (B1672870) function through a different mechanism, ultimately leading to the inhibition of the enzyme and are particularly effective against certain types of cancer. nih.gov Small molecule inhibitors, such as hydroxyurea, also act on ribonucleotide reductase but often lack the high specificity of peptide-based inhibitors and can have broader off-target effects. frontiersin.org The table below provides a comparative overview of different ribonucleotide reductase inhibitors.

Inhibitor ClassExample(s)Mechanism of ActionKey Characteristics
Peptide Inhibitors This compoundMimics the C-terminus of the R2 subunit, disrupting R1-R2 subunit interaction. nih.govnih.govHigh specificity for the target enzyme, based on amino acid sequence. nih.gov
Nucleoside Analogs Cladribine, FludarabineAfter cellular phosphorylation, they inhibit ribonucleotide reductase and can be incorporated into DNA, leading to apoptosis. nih.govEffective in certain cancers, particularly hematological malignancies. nih.gov
Small Molecules HydroxyureaScavenges the tyrosyl free radical essential for enzyme activity.Broad-spectrum inhibitor with applications in cancer therapy and sickle cell disease.

Analogous Peptide-Mediated Protein Disruption Mechanisms in Biology

The strategy of using a peptide to disrupt a protein-protein interaction, as exemplified by this compound, is a fundamental mechanism observed in various biological contexts. This approach leverages the principle of competitive inhibition, where a synthetic peptide mimics a natural binding motif to block a crucial interaction.

A well-studied analogy is the inhibition of the p53-MDM2 interaction, a key pathway in cancer biology. Peptides designed to mimic the p53 transcription activation domain can bind to MDM2, preventing the degradation of p53 and allowing it to carry out its tumor-suppressive functions. frontiersin.orgmdpi.com Similarly, the interaction between Bcl-2 family proteins, which regulate apoptosis, has been successfully targeted with peptide inhibitors that mimic the BH3 domain, a critical binding motif. frontiersin.org

In the realm of virology, numerous examples of peptide-mediated disruption of viral machinery exist. For instance:

HIV-1 Fusion: Peptides that mimic regions of the HIV-1 gp41 protein can inhibit the conformational changes required for the fusion of the viral and host cell membranes, effectively blocking viral entry. nih.gov

SARS-CoV-2 Main Protease (Mpro): Peptide mimetics have been developed to bind to the active site of the SARS-CoV-2 Mpro, a crucial enzyme for viral replication, thereby inhibiting its function. mdpi.com

Influenza Virus Hemagglutinin: Peptides have been designed to bind to the hemagglutinin protein of the influenza virus, preventing the conformational changes necessary for viral entry into host cells. frontiersin.org

These examples underscore a common principle: nature and science have repeatedly utilized short peptide sequences to modulate complex protein-protein interactions, a strategy that the study of this compound effectively illustrates. nih.govnih.gov

Contribution to Understanding Herpes Simplex Virus Biology

Research on this compound and related peptides has significantly advanced our understanding of Herpes Simplex Virus (HSV) replication. It has been instrumental in elucidating the critical role of the subunit interface of ribonucleotide reductase in the viral life cycle.

Studies have demonstrated that the C-terminus of the small subunit (R2) of HSV ribonucleotide reductase is indispensable for its interaction with the large subunit (R1). nih.gov The peptide this compound, by mimicking this C-terminal region, specifically binds to the R1 subunit, thereby preventing the formation of the active R1-R2 complex. nih.gov This confirmed that the association of the two subunits is a vulnerable point in the enzyme's function and a viable target for antiviral intervention.

Insights into Peptide Design and Engineering

The development and study of this compound have contributed to the broader field of peptide design and engineering for therapeutic purposes. The success of this peptide as a specific inhibitor has reinforced the strategy of using short, linear peptides derived from protein interaction interfaces as a starting point for drug discovery. nih.gov

However, the inherent limitations of natural peptides, such as poor stability and cell permeability, have driven innovation in peptide engineering. The research on peptide inhibitors has spurred the development of several strategies to enhance their drug-like properties:

Peptidomimetics: These are molecules that mimic the structure and function of peptides but are modified to improve stability and bioavailability. frontiersin.orgnih.gov This can involve incorporating non-natural amino acids or altering the peptide backbone.

Stapled Peptides: This technique involves introducing a synthetic brace ("staple") to lock a peptide into its bioactive conformation, often an alpha-helix. mdpi.comnih.gov This can increase affinity, stability, and cell penetration.

Cyclic Peptides: Cyclization can improve peptide stability by reducing susceptibility to proteases and can also constrain the peptide into a more active conformation. mdpi.com

Computational and Rational Design: Advances in computational modeling and structural biology allow for the rational design of peptide inhibitors with improved binding affinity and specificity. frontiersin.orgmdpi.com Techniques like molecular docking and in-silico screening accelerate the discovery of potent peptide drug candidates. nih.gov

The journey from a simple, linear peptide inhibitor like this compound to more sophisticated, engineered molecules illustrates the evolution of peptide-based therapeutics, a field that continues to hold immense promise for treating a wide range of diseases.

Future Research Directions and Unanswered Questions Regarding Tyr Gly Ala Val Val Asn Asp Leu

High-Resolution Structural Determination of TYR-GLY-ALA-VAL-VAL-ASN-ASP-LEU-RR Complex

A fundamental step in characterizing any novel peptide is to determine its three-dimensional structure, preferably in complex with its biological receptor (RR). This structural information is invaluable for understanding its mechanism of action and for guiding the design of more potent and selective analogs. Several high-resolution techniques could be employed for this purpose.

X-ray Crystallography: This technique could provide an atomic-level view of the peptide-receptor complex, revealing the precise interactions, bond angles, and distances that stabilize the bound state. nih.govspringernature.com A significant challenge, however, lies in obtaining high-quality crystals of the complex, a process that can be a major bottleneck in structure determination. nih.govnih.gov

Cryo-Electron Microscopy (Cryo-EM): As a powerful alternative, especially for large or flexible complexes that are difficult to crystallize, cryo-EM allows for the visualization of biomolecules in their near-native state. americanpeptidesociety.orgnih.gov Recent advances in cryo-EM have made it possible to determine the structures of peptide-protein complexes at high resolution. pnas.orgnih.govexlibrisgroup.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a versatile technique for studying the structure and dynamics of peptides and their complexes in solution, which closely mimics the physiological environment. nih.govnih.govnmims.edu It is particularly well-suited for analyzing flexible peptides and can provide insights into the conformational ensemble of this compound both in its free and receptor-bound forms. nih.gov

Technique Advantages Challenges Potential Insights for this compound
X-ray Crystallography Atomic resolution, precise bond information. nih.govspringernature.comRequires high-quality crystals, which can be difficult to obtain. nih.govnih.govDetailed map of the binding interface with its receptor.
Cryo-Electron Microscopy (Cryo-EM) Suitable for large, flexible complexes; no crystallization needed. americanpeptidesociety.orgnih.govResolution can be lower than X-ray crystallography for smaller complexes.Overall architecture of the peptide-receptor complex.
Nuclear Magnetic Resonance (NMR) Provides structural and dynamic information in solution. nih.govnih.govLimited to smaller proteins/complexes; can be complex to interpret. creative-proteomics.comConformational changes upon receptor binding.

Elucidation of Post-Translational Modifications (if any) and their Impact on Activity

Post-translational modifications (PTMs) are covalent processing events that can significantly alter the properties and function of a peptide. youtube.com Identifying whether this compound undergoes PTMs and understanding their impact on its activity is a critical area of investigation.

Mass Spectrometry (MS): This is the primary tool for identifying and localizing PTMs. acs.orgnih.gov By comparing the mass of the native peptide to its theoretical mass, and through tandem MS (MS/MS) fragmentation analysis, various modifications can be detected. acs.orgnih.gov

Common PTMs to investigate for this peptide would include:

Phosphorylation: The presence of a tyrosine residue makes it a potential substrate for kinases. Phosphorylation can dramatically alter a peptide's charge and conformation, thereby affecting its receptor binding and signaling activity. nih.govnih.govportlandpress.comyoutube.com

Glycosylation: The asparagine residue could be a site for N-linked glycosylation, while the tyrosine residue could undergo O-linked glycosylation. researchgate.netbachem.com Glycosylation can impact a peptide's stability, solubility, and interaction with other molecules. mdpi.comnih.govnih.gov

Post-Translational Modification Potential Site on this compound Method of Detection Potential Impact on Activity
Phosphorylation Tyrosine (TYR)Mass Spectrometry acs.orgnih.govAltered receptor binding, activation or inhibition of signaling pathways. nih.govportlandpress.com
Glycosylation Asparagine (ASN), Tyrosine (TYR)Mass Spectrometry creative-proteomics.comIncreased stability, altered solubility, modified receptor interaction. mdpi.comnih.gov

Development of this compound Mimetics and Derivatives with Improved Potency

Once the native activity of this compound is established, the next logical step is to design and synthesize mimetics and derivatives with enhanced properties, such as increased potency, stability, and selectivity. nih.govnih.govresearchgate.netsemanticscholar.org

Peptidomimetics: These are molecules that mimic the essential structural features of the parent peptide but have a modified backbone or side chains to overcome the limitations of natural peptides, such as susceptibility to enzymatic degradation. nih.govrsc.org

Rational Design Strategies:

Alanine (B10760859) Scanning: Systematically replacing each amino acid with alanine can identify key residues responsible for activity.

Truncation Analysis: Sequentially removing amino acids from the N- and C-termini can determine the minimal active sequence.

Incorporation of Unnatural Amino Acids: Replacing natural amino acids with their D-isomers or other non-canonical amino acids can enhance stability and modulate activity. patsnap.com

Cyclization: Linking the N- and C-termini or creating side-chain to side-chain bridges can constrain the peptide's conformation, potentially increasing receptor affinity and stability.

Modification Strategy Goal Example Application to this compound
Alanine Scanning Identify key residues for activity.Replace VAL residues one by one with ALA to probe their importance.
Truncation Analysis Determine the minimal active sequence.Synthesize fragments like GLY-ALA-VAL-VAL-ASN-ASP-LEU and TYR-GLY-ALA-VAL-VAL-ASN-ASP.
D-Amino Acid Substitution Increase proteolytic stability. nih.govReplace L-VAL with D-VAL.
Cyclization Enhance stability and receptor affinity. nih.govForm a cyclic peptide through an amide bond between the N- and C-termini.

Exploring Potential Off-Target Interactions and Selectivity Profiling

A crucial aspect of developing any potential therapeutic is to ensure its specificity and minimize off-target effects. tandfonline.com For this compound, it will be important to profile its interactions with a wide range of receptors and other biomolecules.

Selectivity Assays: This involves testing the peptide against a panel of known receptors, particularly those that are structurally related to its primary target. The goal is to determine the concentration at which the peptide binds to off-targets compared to its intended receptor.

Computational Approaches: In silico methods, such as molecular docking, can be used to predict potential off-target interactions by screening the peptide against a large database of protein structures. mdpi.com

Peptidomics: This technique can be used to study the global effects of the peptide on the cellular peptidome, providing insights into potential unintended protein-protein interactions or alterations in protein expression and modification. creative-proteomics.com

Investigation of In Vivo Efficacy in Pre-clinical Animal Models (non-human, non-clinical trial)

The choice of animal model will depend on the hypothesized biological function of the peptide. For example, if the peptide is thought to be involved in inflammation, a rodent model of inflammatory disease would be appropriate. Key parameters to measure would include the desired therapeutic effect, the peptide's half-life in circulation, and its biodistribution. youtube.com

Integration with Systems Biology Approaches for Comprehensive Understanding

To gain a holistic understanding of the role of this compound, it is beneficial to integrate experimental data into a systems biology framework. nih.gov This approach considers the peptide not as an isolated entity, but as a component of a complex network of interactions. nih.govmdpi.com

By combining data from proteomics, transcriptomics, and metabolomics studies following treatment with the peptide, it may be possible to:

Identify the signaling pathways modulated by the peptide.

Uncover novel downstream targets and biological processes affected by its activity.

Construct a comprehensive model of the peptide's mechanism of action at a systems level.

This integrated approach can provide a deeper understanding of the peptide's function and may reveal unexpected therapeutic opportunities or potential side effects. mdpi.com

Q & A

Basic Research Questions

Q. How can the primary structure of TYR-GLY-ALA-VAL-VAL-ASN-ASP-LEU be experimentally validated?

  • Methodology : Use tandem mass spectrometry (MS/MS) and nuclear magnetic resonance (NMR) spectroscopy. For MS/MS, perform collision-induced dissociation (CID) to fragment the peptide and match the resulting ions to theoretical fragmentation patterns. For NMR, assign signals using 2D experiments (e.g., COSY, TOCSY, and NOESY) to confirm residue connectivity and sequence. Cross-validate results with peptide synthesis certificates and reference databases like UniProt .

Q. What are the recommended protocols for synthesizing this compound in a laboratory setting?

  • Methodology : Use solid-phase peptide synthesis (SPPS) with Fmoc chemistry. Optimize coupling steps for sterically hindered residues (e.g., valine) by extending reaction times or using additives like HOBt. Purify via reverse-phase HPLC (C18 column, gradient elution with acetonitrile/water + 0.1% TFA). Validate purity (>95%) using analytical HPLC and MALDI-TOF MS .

Q. How should researchers address solubility challenges for this peptide in aqueous buffers?

  • Methodology : Test solubility in buffers with varying pH (e.g., 4.0–8.0) and additives (e.g., DMSO, urea, or CHAPS). Use dynamic light scattering (DLS) to detect aggregation. If solubility remains low, consider acetylating the N-terminus or amidating the C-terminus to modify charge distribution .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for this compound across studies?

  • Methodology :

Replicate experiments : Control variables (e.g., cell lines, assay temperature, peptide concentration).

Validate assay conditions : Use standardized protocols (e.g., MTT assay for cytotoxicity, SPR for binding affinity).

Cross-reference metadata : Compare solvent systems (e.g., DMSO vs. saline) and storage conditions (−80°C vs. lyophilized).

Apply statistical models : Use ANOVA to identify outliers and meta-analysis to synthesize findings .

Q. What strategies are effective for studying the peptide’s conformational dynamics under physiological conditions?

  • Methodology :

  • Circular dichroism (CD) : Monitor secondary structure changes in buffer vs. membrane-mimetic environments (e.g., SDS micelles).
  • Molecular dynamics (MD) simulations : Use software like GROMACS with force fields (e.g., CHARMM36) to model folding pathways.
  • NMR relaxation experiments : Measure T1T_1, T2T_2, and NOE to assess backbone flexibility .

Q. How can researchers design experiments to investigate the peptide’s role in cellular senescence pathways?

  • Methodology :

Gene expression profiling : Use RNA-seq or qPCR to analyze senescence markers (e.g., p16, IL-6) in treated vs. untreated cells.

Functional assays : Perform SA-β-gal staining and EdU incorporation to assess proliferation.

Pathway inhibition : Apply CRISPR/Cas9 knockout of putative receptors (e.g., integrins) to confirm mechanistic targets .

Data Analysis and Reproducibility

Q. What steps ensure the integrity of quantitative data in dose-response studies?

  • Methodology :

  • Blind experiments : Assign peptide concentrations randomly to avoid bias.
  • Calibration curves : Validate instrument sensitivity (e.g., plate readers) daily.
  • Data normalization : Use internal controls (e.g., housekeeping genes in qPCR).
  • Public repositories : Deposit raw data in Zenodo or Figshare for peer validation .

Literature and Citation Practices

Q. How should researchers navigate discrepancies in tertiary literature (e.g., review articles) about this peptide?

  • Methodology :

  • Prioritize primary sources : Extract data from original studies using SciFinder or PubMed.
  • Cross-check citations : Trace claims to foundational papers (e.g., first synthesis report).
  • Use citation managers : Tools like Zotero or EndNote to organize references and avoid misattribution .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.